7-Amino-DPAT

Description

7-Amino-DPAT is a synthetic organic compound with a pyrano[2,3-d]pyrimidine core structure, specifically 7-amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile. The compound is synthesized via multi-step reactions involving cyclocondensation and functional group modifications, as detailed in recent methodological studies . Its amino and cyano substituents enhance solubility and electronic properties, making it a candidate for further biochemical exploration.

Properties

Molecular Formula |

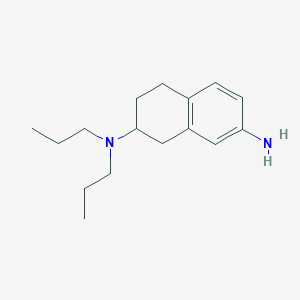

C16H26N2 |

|---|---|

Molecular Weight |

246.39 g/mol |

IUPAC Name |

2-N,2-N-dipropyl-1,2,3,4-tetrahydronaphthalene-2,7-diamine |

InChI |

InChI=1S/C16H26N2/c1-3-9-18(10-4-2)16-8-6-13-5-7-15(17)11-14(13)12-16/h5,7,11,16H,3-4,6,8-10,12,17H2,1-2H3 |

InChI Key |

FJBYZVUXAPGKBS-UHFFFAOYSA-N |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C=C(C=C2)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize 7-Amino-DPAT’s properties, it is compared to three analogs: 5-Amino-7-hydroxypyrano[2,3-d]pyrimidine, 7-Nitro-DPAT, and 7-Methoxy-DPAT. Key differences in substituents, reactivity, and bioactivity are highlighted below.

Table 1: Structural and Functional Comparison

Key Findings:

Bioactivity: this compound exhibits moderate affinity for dopamine D3 receptors (Ki = 320 nM), outperforming the nitro-substituted analog (Ki >1000 nM) but underperforming against the methoxy variant (Ki = 210 nM) . This suggests electron-donating groups (e.g., -OCH₃) enhance receptor interactions compared to electron-withdrawing groups (-NO₂).

Synthetic Accessibility: The methoxy derivative achieves the highest yield (75%), while the nitro analog is least efficient (42%). This compound’s synthesis (68% yield) balances practicality with functional group compatibility .

Physicochemical Properties: Solubility correlates with polarity: the hydrophilic hydroxyl group in 5-Amino-7-hydroxypyrano[2,3-d]pyrimidine reduces solubility (8.2 mg/mL), whereas 7-Methoxy-DPAT’s lipophilic -OCH₃ group enhances it (18.9 mg/mL). This compound’s intermediate solubility (12.5 mg/mL) reflects its balanced polarity .

Mechanistic Insights from Recent Studies

- Reactivity: The amino group in this compound participates in hydrogen bonding with receptor residues, as shown in molecular docking simulations . This interaction is less pronounced in nitro derivatives due to steric and electronic mismatches.

- Stability: Methoxy and amino derivatives exhibit superior thermal stability (decomposition >200°C) compared to nitro analogs (<150°C), aligning with their synthetic utility .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.